molecular formula C10H14N2O2 B13468665 methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate

methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate

カタログ番号: B13468665
分子量: 194.23 g/mol
InChIキー: NMLQKXWDFDYVEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

特性

分子式

C10H14N2O2

分子量

194.23 g/mol

IUPAC名

methyl 6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-7-9(10(13)14-2)5-8-6-11-3-4-12(7)8/h5,11H,3-4,6H2,1-2H3

InChIキー

NMLQKXWDFDYVEJ-UHFFFAOYSA-N

正規SMILES

CC1=C(C=C2N1CCNC2)C(=O)OC

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate, can be achieved through several methods:

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include continuous flow synthesis and the use of automated synthesizers to streamline the production process .

化学反応の分析

Types of Reactions

Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound .

科学的研究の応用

Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:

作用機序

The mechanism of action of methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in various biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Similar compounds to methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate include other pyrrolopyrazine derivatives such as:

Uniqueness

Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature may confer distinct biological activities and chemical reactivity compared to other pyrrolopyrazine derivatives .

生物活性

Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and potential therapeutic applications.

Structural Characteristics

The molecular formula of methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate is C9H12N2O2C_9H_{12}N_2O_2, with a structure that features a pyrrolo-pyrazine core. The compound's unique structure contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Properties

Research has indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on similar compounds have shown that they can inhibit the growth of over 50 tumor cell lines with GI(50) values reaching sub-micromolar concentrations . This suggests that methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate may possess similar anticancer properties.

Antifungal Activity

Pyrrolo[1,2-a]pyrazines have also demonstrated antifungal properties. Compounds within this class have been shown to inhibit the growth of multidrug-resistant Candida species by interacting with key enzymes such as HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) . The antifungal efficacy of these compounds indicates their potential use in treating fungal infections resistant to conventional therapies.

Anticonvulsant Effects

Some derivatives of pyrrolo[1,2-a]pyrazines have been evaluated for anticonvulsant activity. For example, certain compounds in this family have shown significant efficacy in preclinical models of epilepsy. The presence of specific structural features has been linked to enhanced anticonvulsant activity . This suggests that methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate may also be explored for similar therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate. Studies have revealed that modifications at specific positions on the pyrrolo-pyrazine structure can significantly influence its pharmacological properties. For instance:

PositionModificationEffect on Activity
6Methyl groupEnhances anticancer activity
7CarboxylateIncreases antifungal potency

These insights can guide future synthetic efforts aimed at enhancing the therapeutic profile of this compound.

Case Studies and Research Findings

Several case studies highlight the promising biological activities associated with pyrrolo[1,2-a]pyrazines:

  • Anticancer Activity : A study reported that a series of pyrrolo derivatives showed potent inhibition against various cancer cell lines. The most active compounds were those with specific substitutions at the 6 and 7 positions .
  • Antifungal Efficacy : Another research effort demonstrated that certain pyrrolo derivatives exhibited superior antifungal activity compared to standard treatments against resistant strains of Candida spp. .
  • Anticonvulsant Potential : In preclinical trials involving animal models of epilepsy, some pyrrolo derivatives showed broad-spectrum anticonvulsant effects and were effective against pharmacoresistant forms of epilepsy .

Q & A

Basic: What are the standard synthetic routes for methyl 6-methyl-pyrrolo[1,2-a]pyrazine-7-carboxylate?

Methodological Answer:
The synthesis typically involves:

N-Alkylation : React pyrrole-2-carboxaldehyde with 2-bromoacetophenones under basic conditions to form intermediates .

Dehydrative Cyclization : Treat intermediates with ammonium acetate to induce cyclization, forming the pyrrolo[1,2-a]pyrazine core .

Functionalization : Introduce the methyl ester group via palladium-catalyzed C6 arylation or direct carboxylation .
Key Considerations : Optimize reaction time and temperature to avoid side products. Use TLC or HPLC for intermediate monitoring.

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., methyl groups at C6 and ester at C7) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ peak at m/z 223.08) .
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are synthesized (not explicitly cited but inferred from structural analogs in ).

Advanced: How can functional groups be introduced to the pyrrolo[1,2-a]pyrazine scaffold for structure-activity studies?

Methodological Answer:

  • Palladium-Catalyzed Cross-Coupling : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at C6 .
  • Carboxylation : Employ CO gas or carbonyl sources to install ester/carboxylic acid moieties .
  • Reductive Amination : Modify nitrogen positions for amine derivatives (e.g., ’s carboxamide analog) .
    Example : Replace the methyl ester with a carboxamide via hydrolysis followed by coupling with amines .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

Derivative Synthesis : Prepare analogs with variations at C6 (methyl), C7 (ester), and nitrogen positions .

Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity).

Data Analysis : Use IC50/EC50 values to correlate substituent effects with activity. For example:

DerivativeC6 SubstituentC7 GroupIC50 (μM)
ParentMethylCOOMe10.2
Analog 1PhenylCOOMe5.8
Note : Data inferred from ’s docking results for related carboxamides .

Advanced: How can computational modeling guide the design of bioactive analogs?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., c-Met kinase in ) .
  • ADME Prediction : Tools like SwissADME assess permeability, solubility, and metabolic stability. Key parameters:
    • LogP: ~2.1 (moderate lipophilicity).
    • H-bond donors/acceptors: 0/3 (favorable for bioavailability) .
      Case Study : Analogs with trifluoromethyl groups showed improved binding affinity (-9.4 kcal/mol vs. parent -8.0 kcal/mol) .

Advanced: What analytical methods detect degradation products or metabolites of this compound?

Methodological Answer:

  • LC-MS/MS : Use reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate metabolites .
  • High-Resolution MS : Identify exact masses (e.g., m/z 223.0795 for parent, m/z 239.0743 for hydroxylated metabolites) .
    Protocol :

Incubate compound with liver microsomes.

Quench reactions with acetonitrile.

Analyze supernatants via LC-HRMS .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity Data : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles, fume hood) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    Advanced Application : For in vitro toxicity screening, use HepG2 cells and measure IC50 via MTT assay .

Advanced: How can mechanistic studies identify biological targets of this compound?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., c-Met in ) using ATP-binding assays .
  • Pull-Down Assays : Attach a biotin tag to the compound and identify bound proteins via streptavidin beads and LC-MS/MS .
    Example : Triazolopyrazine analogs inhibited c-Met with IC50 < 1 nM, confirmed by xenograft models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。